(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride
Description
(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride is a chiral organic compound featuring an isoindolinone core fused to a piperidine ring. The (S)-configuration at the piperidine-3-yl position confers stereochemical specificity, which is critical for its interactions in biological systems. This compound is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors. The hydrochloride salt form enhances its solubility and stability, making it suitable for in vitro and in vivo studies .
Properties
IUPAC Name |
2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWKGPSJZQXQV-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid or its derivative.
Introduction of Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.
Resolution of Enantiomers: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride may involve:
Optimization of Reaction Conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.
Scalable Techniques: Employing continuous flow reactors or large-scale batch reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the isoindolinone core, potentially converting it to a more saturated ring system.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Saturated isoindolinone derivatives.
Substitution Products: Various substituted isoindolinone derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride include fluoro-substituted derivatives, enantiomeric counterparts, and compounds with modified heterocyclic cores. Below is a detailed comparison based on available
Table 1: Key Structural and Functional Differences
Key Research Findings
Fluorinated Analogs: The introduction of fluorine at the 5- or 6-position of the isoindolinone ring (e.g., compounds in ) increases metabolic stability and bioavailability compared to the non-fluorinated parent compound. For instance, (S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one HCl exhibits a 30% higher plasma half-life in rodent models . Fluorine at the 5-position (CAS 1786742-87-7) is associated with industrial-scale applications, including agrochemical synthesis, due to its high purity (99%) and thermal stability .
Enantiomeric Differences :
- The (R)-enantiomer of the 6-fluoro derivative (CAS 1786939-33-0) shows reduced binding to dopamine receptors compared to the (S)-form, highlighting the importance of stereochemistry in target selectivity .
Core Modifications: Replacing the isoindolinone core with an indolin-2-one scaffold (e.g., 3-(Piperidin-4-yl)indolin-2-one HCl) shifts pharmacological activity toward kinase inhibition, with demonstrated efficacy in breast cancer cell lines (IC₅₀ = 1.2 µM) .
Biological Activity
(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, effects on various biological pathways, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound's structure consists of an isoindolinone core with a piperidine ring, which contributes to its biological activity. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for various pharmacological studies.
Molecular Targets:
(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride interacts with specific receptors and enzymes, modulating their activity. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pathways Involved:
The compound affects several biochemical pathways, including:
- Neurotransmission : It enhances serotonin reuptake inhibition, potentially leading to antidepressant effects.
- Inflammation : It modulates cytokine levels, particularly tumor necrosis factor alpha (TNFα), suggesting anti-inflammatory properties.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulates neurotransmitter levels, enhancing mood and reducing symptoms of depression. |
| Anxiolytic Properties | Interacts with receptors to reduce anxiety levels. |
| Cognitive Enhancement | Improves memory and learning processes through receptor modulation. |
| Anti-inflammatory Activity | Reduces TNFα levels, indicating potential therapeutic use in inflammatory diseases. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- In vitro studies have demonstrated that (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride exhibits significant binding affinity to serotonin receptors, leading to enhanced antidepressant-like effects in animal models.
- A study reported its efficacy in reducing anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.
-
Anti-inflammatory Research :
- Research has shown that the compound effectively reduces TNFα levels in cell cultures, indicating its potential for treating conditions like rheumatoid arthritis and Crohn's disease.
- Its ability to modulate inflammatory responses positions it as a candidate for further investigation in therapeutic contexts.
-
Pharmacokinetic Profiles :
- Studies have evaluated the pharmacokinetics of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential.
Q & A
Basic: What are the optimal synthetic routes for (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride, and how can researchers troubleshoot low yields?
Answer:
The synthesis typically involves coupling isoindolin-1-one derivatives with functionalized piperidine precursors. A common approach is reductive amination or nucleophilic substitution using chiral intermediates to retain stereochemistry. For troubleshooting low yields:
- Impurity Analysis : Use HPLC (High-Performance Liquid Chromatography) to identify unreacted starting materials or byproducts (e.g., racemic mixtures) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may improve reaction efficiency.
- Chiral Purity : Employ chiral chromatography (e.g., Chiralpak® columns) to confirm enantiomeric excess and adjust catalysts (e.g., chiral Lewis acids) .
Basic: Which analytical techniques are critical for characterizing (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How does stereochemistry at the piperidine C3 position influence biological activity?
Answer:
The (S)-configuration is critical for receptor binding in neurological targets (e.g., sigma-1 receptors). Comparative studies of enantiomers show:
- Activity Differences : (S)-enantiomers exhibit higher affinity in receptor assays compared to (R)-counterparts due to spatial alignment with hydrophobic pockets .
- Validation : Use molecular docking simulations paired with in vitro assays (e.g., radioligand binding) to correlate stereochemistry with activity .
Advanced: What strategies are effective for impurity profiling of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (e.g., ring-opened intermediates) .
- LC-MS/MS : Detect trace impurities (e.g., 6-fluoro analogs or oxidized piperidine derivatives) at thresholds <0.1% .
- Reference Standards : Use pharmacopeial impurity standards (e.g., EP/BP guidelines) for quantification .
Advanced: How can researchers address poor aqueous solubility in in vivo studies?
Answer:
- Salt Screening : Test alternative counterions (e.g., mesylate, citrate) while maintaining chirality .
- Formulation Strategies :
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Answer:
- Dynamic Effects : NMR may show averaged signals due to piperidine ring puckering, while X-ray provides static snapshots. Compare with computational models (DFT calculations) .
- Cross-Validation : Use 2D NMR (COSY, NOESY) to confirm proton-proton proximities and correlate with crystallographic data .
Advanced: What structural analogs of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride are under investigation for SAR studies?
Answer:
Key analogs include:
- Fluoro-Substituted Derivatives : 6-Fluoro analogs (e.g., [1422057-35-9]) to enhance metabolic stability .
- Piperidine Modifications : N-methylation or bicyclic piperidine fusion (e.g., bicyclo[2.2.1]heptane derivatives) to alter lipophilicity .
- Isoindolinone Replacements : Triazolo[4,3-a]pyridinone systems (e.g., [62337-66-0]) to explore heterocyclic diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
